molecular formula C17H16N2O3 B12892779 Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B12892779
M. Wt: 296.32 g/mol
InChI Key: NPGRQLJABSYUIF-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[3,2-b]pyridine core with an ethyl ester and a benzyloxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NBS in the presence of light or heat.

    Reduction: Catalytic hydrogenation using H2 and a metal catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its combination of a pyrrolo[3,2-b]pyridine core with benzyloxy and ester functionalities, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)15-10-14-13(18-15)8-9-16(19-14)22-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3

InChI Key

NPGRQLJABSYUIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OCC3=CC=CC=C3

Origin of Product

United States

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